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molecular formula C9H14N4O4 B8394816 3-Ethyl-1-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide

3-Ethyl-1-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide

Cat. No. B8394816
M. Wt: 242.23 g/mol
InChI Key: SNZWUHRXJROWQL-UHFFFAOYSA-N
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Patent
US06756373B1

Procedure details

A mixture of 3-ethyl-4-nitro-1H-pyrazole-5-carboxamide (prepared as in WO 98/49166) (1.7 g, 8.8 mmol), 2-bromoethyl methyl ether (0.85 mL, 8.85 mmol) and cesium carbonate (2.9 g, 9.0 mmol) in dimethylformamide (20 mL) was stirred at room temperature for 20 h. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (125 mL) and brine (100 mL). The phases were separated, and the organic layer was dried (Na2SO4), and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, using ethyl acetate:methanol (97:3) as eluant to afford 3-ethyl-1-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide (831 mg, 39%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([C:11]([NH2:13])=[O:12])[NH:5][N:4]=1)[CH3:2].[CH3:14][O:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH2:1]([C:3]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([C:11]([NH2:13])=[O:12])[N:5]([CH2:17][CH2:16][O:15][CH3:14])[N:4]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)C1=NNC(=C1[N+](=O)[O-])C(=O)N
Name
Quantity
0.85 mL
Type
reactant
Smiles
COCCBr
Name
cesium carbonate
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (125 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 831 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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